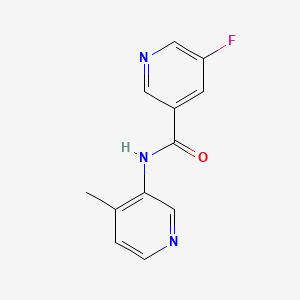

5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound is likely to be a part of a larger class of compounds used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” is not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties of “5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” are not provided in the available resources .科学的研究の応用

Fluorometric Assay of N-Methyltransferases

Research has utilized derivatives of nicotinamide, including fluorinated versions, to study the activity of nicotinamide N-methyltransferase (NNMT) in various tissues. These studies help in understanding the enzyme's role in metabolizing nicotinamide and its analogs, contributing to our knowledge of cellular metabolism and enzyme specificity (A. Sano, N. Endo, & S. Takitani, 1992).

Potential Anti-Tumor Applications

The co-crystal of 5-fluorouracil-nicotinamide (5-FU-NCM) demonstrates enhanced solubility and anti-tumor effects compared to 5-FU alone, suggesting its potential as an improved anti-tumor drug. This research highlights the importance of co-crystals in developing more effective cancer treatments (Zhuyan Zhang et al., 2020).

Enhancing Drug Resistance

Nicotinamide N-methyltransferase (NNMT) has been found to enhance resistance to 5-fluorouracil in colorectal cancer cells by inhibiting the ASK1-p38 MAPK pathway. This research provides insights into the mechanisms of drug resistance in cancer cells, offering potential targets for overcoming resistance to chemotherapy (Xinyou Xie et al., 2016).

Reversing Drug Resistance

Curcumin has been shown to reverse NNMT-induced resistance to 5-fluorouracil in colorectal cancer cells through ROS generation and cell cycle arrest. This study underscores the potential of natural compounds in mitigating drug resistance in cancer therapy (Guoli Li et al., 2021).

Synthesis and Binding Affinity

The synthesis of fluoropyridine analogs of nicotinic agonists and their high binding affinity to nicotinic receptors suggest the potential for developing new therapeutic agents targeting these receptors. This research contributes to the field of neuropharmacology and the development of drugs for neurological disorders (A. Sutherland et al., 2003).

Safety And Hazards

特性

IUPAC Name |

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c1-8-2-3-14-7-11(8)16-12(17)9-4-10(13)6-15-5-9/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIYOHAQWIDQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)

![5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2938491.png)

![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)

![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)